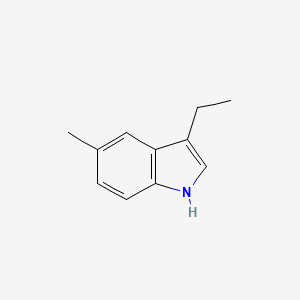![molecular formula C19H11Cl2N B13702722 2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
2,4-Dichloro-6-phenylbenzo[h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-phenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C19H11Cl2N. It is a derivative of benzo[h]quinoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenylbenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a concise and environmentally friendly protocol involves the irradiation of (E)-2-phenyl-3-styrylpyridines with UV light in ethanol under an argon atmosphere in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-phenylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like cobalt oxide or titanium dioxide under mild conditions.
Reduction: Reduction reactions can be facilitated using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide, titanium dioxide, and molecular oxygen are commonly used oxidants.
Reduction: Hantzsch esters and visible light-mediated metallaphotoredox catalysis are employed for reduction reactions.
Substitution: Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce various functionalized quinolines .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-phenylbenzo[h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmacophore in drug design due to its broad spectrum of bioactivity.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-phenylbenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-phenylquinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,4-Dichloro-6-(quinoline-8-ylimino)methylphenolate: A related compound with different substituents and coordination properties.
Uniqueness
2,4-Dichloro-6-phenylbenzo[h]quinoline is unique due to its specific substitution pattern and the presence of the benzo[h]quinoline core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal and materials chemistry .
Eigenschaften
Molekularformel |
C19H11Cl2N |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
2,4-dichloro-6-phenylbenzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-17-11-18(21)22-19-14-9-5-4-8-13(14)15(10-16(17)19)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
KWSNFRSCFWDWKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




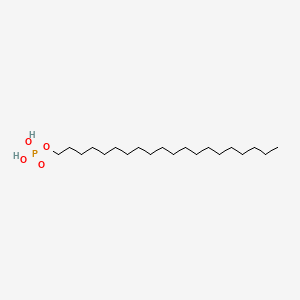
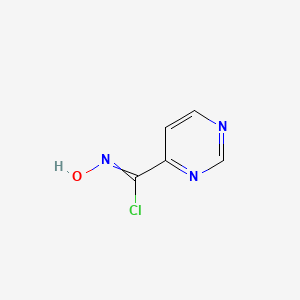
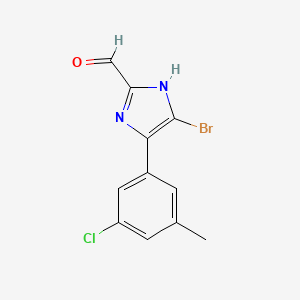
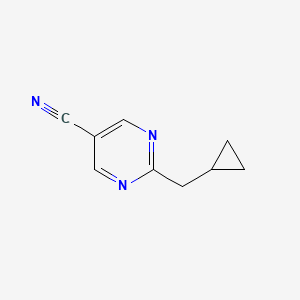

![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
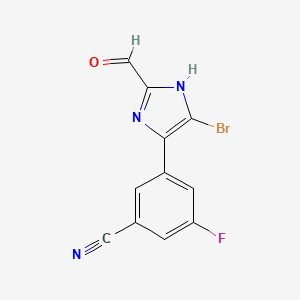
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
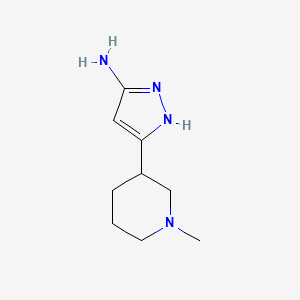

![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
